N-Allylpyrrolidine-1-carboxamide is a compound belonging to the family of pyrrolidine derivatives, characterized by its unique molecular structure that includes an allyl group and a carboxamide functional group. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in synthetic methodologies.
N-Allylpyrrolidine-1-carboxamide can be classified under several categories:
The compound can be identified by its chemical formula and has a molecular weight of approximately 141.19 g/mol. Its CAS number is 678988-13-1, which uniquely identifies it in chemical databases.
Synthesis of N-Allylpyrrolidine-1-carboxamide can be achieved through various methods, including:
N-Allylpyrrolidine-1-carboxamide features a pyrrolidine ring with an allyl substituent at the nitrogen atom and a carboxamide group at position one. The structural representation can be described as follows:
The three-dimensional conformation of this compound plays a crucial role in its reactivity and interactions with biological targets.
N-Allylpyrrolidine-1-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for N-Allylpyrrolidine-1-carboxamide primarily revolves around its interactions with biological targets:
Research into its pharmacological properties is ongoing to elucidate specific mechanisms of action related to therapeutic applications.
These properties are critical for understanding how N-Allylpyrrolidine-1-carboxamide behaves in various environments.
N-Allylpyrrolidine-1-carboxamide has potential applications across several fields:
High-throughput screening (HTS) of 30,000 compounds identified pyrrolidine carboxamides as novel inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a validated target for antitubercular agents. The initial lead compound d6 (2,5-dimethyl-substituted N-allylpyrrolidine-1-carboxamide) exhibited an IC₅₀ of 10.05 µM against InhA. Rigorous validation excluded false positives from aggregate-forming inhibitors (AFIs) using 0.01% X-Triton detergent and cross-screening against bacterial/malarial enoyl reductases. The pyrrolidine carboxamide scaffold was prioritized due to its synthetic accessibility, commercial availability, and tolerance for structural diversification. SAR analysis revealed that monosubstituted phenyl rings with electron-withdrawing meta-halogens (e.g., 3-Br in s4, IC₅₀ = 0.89 µM) enhanced potency 11-fold over unsubstituted derivatives (s1, IC₅₀ = 10.66 µM).
Table 1: Selected HTS-Derived Pyrrolidine Carboxamide Inhibitors
Compound | R₁ | R₂ | IC₅₀ (µM) |
---|---|---|---|
d6 | 2-Me | 5-Me | 10.05 ± 0.33 |
s4 | H | 3-Br | 0.89 ± 0.05 |
s6 | H | 3-Cl | 1.35 ± 0.05 |
d3 | 2-Me | 5-Cl | 0.97 ± 0.03 |
d11 | 3-Cl | 5-Cl | 0.39 ± 0.01 |
Catalytic asymmetric methods enable enantioselective construction of stereogenic centers in pyrrolidine carboxamides. Pd-catalyzed desymmetrization of meso-2,5-diallylpyrrolidinyl ureas (e.g., 7c) using (S)‑Siphos-PE as a chiral ligand achieves up to 95:5 enantiomeric ratio (er) and >20:1 diastereoselectivity (dr). This reaction forges C–N and C–C bonds simultaneously, generating three stereocenters in fused bicyclic ureas (e.g., 8c) [2]. The N-aryl group critically influences stereocontrol: electron-deficient 4-ClC₆H₄ (Table 1, entry 3) optimizes yield (76%) and er (95:5), while electron-rich groups (e.g., 4-MeOC₆H₄) reduce enantioselectivity (86:14 er) [2]. Alternatively, asymmetric Suzuki-Miyaura coupling of racemic bicyclic allyl chlorides with boronic acids (e.g., 2-halo-pyridyl derivatives) yields enantioenriched carbocyclic scaffolds (up to 97% ee), though pyrrole-based nucleophiles remain challenging due to stability issues [4].
Iterative microtiter library synthesis accelerated lead optimization of pyrrolidine carboxamides without purification. Combinatorial arrays of 120 derivatives were synthesized via amide coupling of diverse anilines with pyrrolidine carboxylates, followed by in situ activity screening. This strategy improved potency >160-fold: the initial lead d6 (IC₅₀ = 10.05 µM) was optimized to d11 (3,5-dichloro-substituted, IC₅₀ = 0.39 µM). Key findings include:
Table 2: Impact of Substituents on Inhibitory Potency
Modification | Example | IC₅₀ (µM) | Fold Improvement |
---|---|---|---|
Unsubstituted phenyl | s1 | 10.66 | Baseline |
meta-Bromination | s4 | 0.89 | 12× |
3,5-Dichlorination | d11 | 0.39 | 27× |
3-Trifluoromethyl | s11 | 3.51 | 3× |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular "click" synthesis of triazole-pyrrolidine carboxamide hybrids. The CuAAC reaction:
Pd-catalyzed desymmetrization of meso-2,5-diallylpyrrolidinyl ureas (e.g., 7c) constructs bicyclic ureas with three stereocenters in one step. Key advances:
Table 3: Scope of Pd-Catalyzed Desymmetrization [2]
Electrophile | Product | Yield (%) | dr | er |
---|---|---|---|---|
Z-1-Bromobutene | 8c | 76 | >20:1 | 95:5 |
E-1-Bromohexene | 8g | 50 | >20:1 | 95:5 |
4-Tolyl bromide | 8k | 84 | 8:1 | 92:8 |
4-F₃C-C₆H₄ bromide | 8n | 74 | 5:1 | 85:15 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8